(R)-5-Phenylpyrrolidin-2-one
CAS No.:
Cat. No.: VC13685946
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO |
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Molecular Weight | 161.20 g/mol |
IUPAC Name | (5R)-5-phenylpyrrolidin-2-one |
Standard InChI | InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 |
Standard InChI Key | TVESJBDGOZUZRH-SECBINFHSA-N |
Isomeric SMILES | C1CC(=O)N[C@H]1C2=CC=CC=C2 |
SMILES | C1CC(=O)NC1C2=CC=CC=C2 |
Canonical SMILES | C1CC(=O)NC1C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
(R)-5-Phenylpyrrolidin-2-one (CAS: 313352-62-4) is defined by the molecular formula C₁₀H₁₁NO and a molar mass of 161.20 g/mol . Its IUPAC name, (5R)-5-phenylpyrrolidin-2-one, reflects the stereochemistry at the fifth carbon, where the R-configuration distinguishes it from its enantiomeric counterpart. The compound’s structure comprises a pyrrolidinone core—a γ-lactam ring—with a phenyl group appended to the chiral center. This configuration enhances its rigidity and influences its interactions in asymmetric synthesis .
Physicochemical Properties
The physicochemical profile of (R)-5-Phenylpyrrolidin-2-one is critical for its handling and application in research. Key properties include:
Property | Value/Description | Source |
---|---|---|
Appearance | White crystalline powder | |
Density | 1.108 ± 0.06 g/cm³ (Predicted) | |
Boiling Point | 362.3 ± 31.0 °C (Predicted) | |
pKa | 15.88 ± 0.40 (Predicted) | |
Assay Purity | ≥99% |
These properties suggest moderate polarity and stability under standard laboratory conditions, making it suitable for synthetic applications .
Applications in Scientific Research
Organic Synthesis
(R)-5-Phenylpyrrolidin-2-one serves as a versatile synthon in asymmetric synthesis. Its lactam ring acts as a conformationally constrained scaffold, facilitating the construction of complex molecules with defined stereochemistry. Applications include:
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Peptidomimetics: Mimicking peptide backbones for drug design.
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Catalyst Development: As a ligand in transition-metal catalysis .
Stereochemical Considerations
The R-configuration at C5 introduces distinct spatial arrangements that influence molecular recognition. Comparative studies with the S-enantiomer could reveal differences in:
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Receptor Binding Affinity: Due to steric and electronic effects.
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Metabolic Stability: Enantioselective metabolism by cytochrome P450 enzymes.
Such investigations are essential for optimizing pharmacokinetic profiles in drug candidates .
Future Research Directions
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Synthetic Methodology: Developing efficient enantioselective routes.
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Biological Profiling: Screening against disease-relevant targets.
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Structure-Activity Relationships (SAR): Modifying substituents to enhance potency.
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